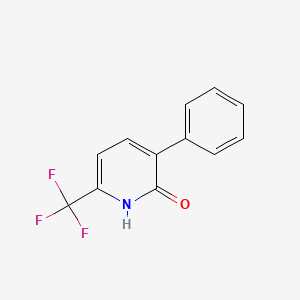

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative. This compound is characterized by the presence of a hydroxyl group at the second position, a phenyl group at the third position, and a trifluoromethyl group at the sixth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-phenylpyridine with trifluoromethylating agents under specific conditions.

Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes can be employed to facilitate the trifluoromethylation reaction under milder conditions, thereby improving the overall process efficiency .

Analyse Chemischer Reaktionen

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the second position can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-phenyl-6-(trifluoromethyl)pyridine.

Reduction: The compound can undergo reduction reactions, particularly at the phenyl group, leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Crop Protection

The primary application of 2-hydroxy-3-phenyl-6-(trifluoromethyl)pyridine lies in its use as an active ingredient in agrochemicals. Specifically, derivatives of trifluoromethylpyridine have been utilized in the synthesis of herbicides and fungicides that provide effective pest control while minimizing harm to crops.

- Fluazinam : A notable fungicide derived from trifluoromethylpyridine, fluazinam exhibits higher fungicidal activity compared to traditional compounds. It disrupts respiratory biochemistry in fungi, showcasing the efficacy of trifluoromethyl-substituted pyridines in agricultural applications .

- Pyridalyl : Another derivative, pyridalyl, has been developed for insect control. Its structure incorporates a trifluoromethyl group, which enhances its pest control properties compared to conventional insecticides .

Market Demand

The demand for agrochemicals containing trifluoromethylpyridine derivatives is increasing due to the need for effective crop protection solutions amidst growing agricultural challenges. For instance, over 20 new TFMP-containing agrochemicals have been introduced to the market, reflecting their significance in modern agriculture .

Drug Development

In the pharmaceutical sector, compounds like this compound are being explored for their potential as active pharmaceutical ingredients (APIs). The incorporation of trifluoromethyl groups into drug structures has been linked to improved pharmacological profiles.

- Tipranavir : This non-peptide HIV protease inhibitor contains a trifluoromethylpyridine moiety and demonstrates how such structures can enhance antiviral activity .

- Clinical Trials : Approximately 40% of pharmaceutical compounds feature fluorine in their structure, with many currently undergoing clinical trials. This indicates a promising future for trifluoromethyl-containing compounds in drug development .

Case Study: Fluazinam Synthesis

Fluazinam is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. The process involves chlorination followed by selective fluorination, demonstrating how derivatives can be strategically developed for specific agricultural applications .

Research Insights

Recent studies have highlighted the versatility of trifluoromethylpyridines in developing novel agrochemicals and pharmaceuticals. Ongoing research focuses on optimizing synthesis methods and exploring new applications that leverage their unique properties .

Wirkmechanismus

The mechanism by which 2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and phenyl groups contribute to the compound’s binding affinity and specificity towards particular enzymes or receptors .

The molecular pathways involved in the compound’s action often include inhibition of enzyme activity or modulation of receptor signaling pathways. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Hydroxy-3-(trifluoromethyl)pyridine: This compound lacks the phenyl group at the third position, which may result in different chemical and biological properties.

3-(Trifluoromethyl)-2-pyridone: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group, which can affect its reactivity and applications.

2-Hydroxy-5-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications in various fields of research and industry.

Biologische Aktivität

2-Hydroxy-3-phenyl-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N, with a molecular weight of 225.18 g/mol. The presence of the hydroxyl and trifluoromethyl groups significantly influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3N |

| Molecular Weight | 225.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the hydroxyl group may participate in hydrogen bonding interactions, influencing the compound's pharmacodynamics.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For example, studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways such as PI3K/AKT .

Case Study:

In vitro studies on related compounds have demonstrated antiproliferative effects against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds were reported to be in the micromolar range, indicating potent activity against these cancer types .

Neuropharmacological Activity

Trifluoromethyl-substituted pyridines have also been investigated for their neuropharmacological effects. They may act as selective serotonin reuptake inhibitors (SSRIs) or interact with dopamine receptors, leading to potential applications in treating mood disorders and other neurological conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and the introduction of functional groups like trifluoromethyl significantly affect biological activity. For instance:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Hydroxyl Group: Increases solubility and potential for hydrogen bonding with biological targets.

A comparative analysis shows that compounds with similar structures but lacking the trifluoromethyl group exhibit reduced potency against various biological targets.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that this compound has acceptable safety profiles in animal models; however, comprehensive toxicity studies are warranted to establish its safety for human use .

Eigenschaften

IUPAC Name |

3-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-6-9(11(17)16-10)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSIMQWVRWXGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252438 | |

| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-50-0 | |

| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214353-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.